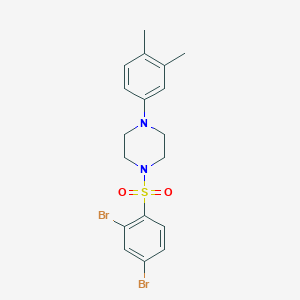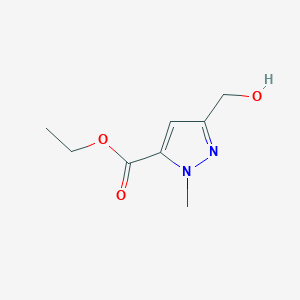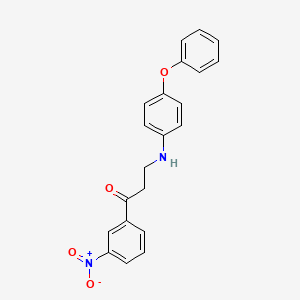
N-(1-ethynylcyclohexyl)-N'-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-ethynylcyclohexyl)benzenesulfonamide” is a compound that has a molecular weight of 263.36 .
Synthesis Analysis
While specific synthesis methods for “N-(1-ethynylcyclohexyl)-N’-isopropylurea” are not available, borinic acids, which are a subclass of organoborane compounds, can be synthesized through the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The InChI code for “N-(1-ethynylcyclohexyl)benzenesulfonamide” is 1S/C14H17NO2S/c1-2-14 (11-7-4-8-12-14)15-18 (16,17)13-9-5-3-6-10-13/h1,3,5-6,9-10,15H,4,7-8,11-12H2 .Physical And Chemical Properties Analysis
“N-(1-ethynylcyclohexyl)benzenesulfonamide” is a solid substance . “2-Amino-N-(1-ethynylcyclohexyl)benzamide” has a density of 1.1±0.1 g/cm3, a boiling point of 430.2±38.0 °C at 760 mmHg, and a flash point of 214.0±26.8 °C .Scientific Research Applications
Coordination Chemistry
The compound’s coordination properties have been investigated:
For more information, you can refer to the monograph “Nanocrystals: Synthesis, Properties, and Applications” by C. N. R. Rao et al . Additionally, you can find the compound available for purchase from suppliers like Sigma-Aldrich and Ambeed .
Safety And Hazards
Future Directions
While specific future directions for “N-(1-ethynylcyclohexyl)-N’-isopropylurea” are not available, the field of organoboron compounds, which includes borinic acids, is a mainstay in modern organic chemistry and has numerous applications in fields including catalysis, materials science, biology, imaging, etc .
properties
IUPAC Name |
1-(1-ethynylcyclohexyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-4-12(8-6-5-7-9-12)14-11(15)13-10(2)3/h1,10H,5-9H2,2-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFKGXVMCGZTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1(CCCCC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethynylcyclohexyl)-N'-isopropylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2673574.png)
![2-(1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2673576.png)
![2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2673577.png)
![2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2673578.png)

![1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol](/img/structure/B2673583.png)

![8-fluoro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673585.png)

![N-(2-chlorophenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2673590.png)

![[4-(Benzyloxy)-2-nitrophenyl]acetic acid](/img/structure/B2673594.png)
